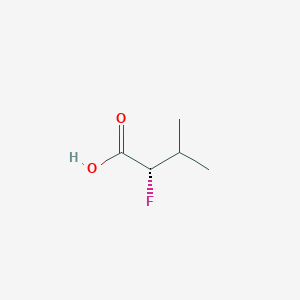

(s)-2-Fluoro-3-methylbutyric acid

Description

(S)-2-Fluoro-3-methylbutyric acid (CAS 1578-62-7) is a chiral carboxylic acid with the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol. Structurally, it features a fluorine atom at the second carbon and a methyl group at the third carbon of the butyric acid backbone. The stereochemistry at the second carbon (S-configuration) distinguishes it from its enantiomer, (R)-2-fluoro-3-methylbutyric acid. Fluorine’s strong electron-withdrawing effect lowers the compound’s pKa compared to non-fluorinated analogs, enhancing its acidity.

Properties

Molecular Formula |

C5H9FO2 |

|---|---|

Molecular Weight |

120.12 g/mol |

IUPAC Name |

(2S)-2-fluoro-3-methylbutanoic acid |

InChI |

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

DPPSUGSPUHMWEH-BYPYZUCNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)F |

Canonical SMILES |

CC(C)C(C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Methyl-2-oxobutyric Acid (CAS 759-05-7)

Molecular Formula : C₅H₈O₃

Functional Groups : Carboxylic acid, keto group (α-position).

Key Differences :

- The keto group replaces the fluorine atom, making this compound a branched-chain α-keto acid .

- It is a natural metabolite involved in leucine catabolism and the citric acid cycle, serving as a biomarker for metabolic disorders like maple syrup urine disease .

- The absence of fluorine reduces its electron-withdrawing effects, resulting in a higher pKa (~2.5) compared to (S)-2-fluoro-3-methylbutyric acid (estimated pKa ~1.8–2.0).

(S)-2-(4-Fluorophenyl)-3-methylbutyric Acid

Molecular Formula : C₁₁H₁₁FO₂ (estimated)

Functional Groups : Carboxylic acid, aryl fluorine, methyl group.

Key Differences :

- The fluorine is attached to an aromatic ring instead of an aliphatic chain, altering electronic and steric properties.

- Aryl fluorination typically enhances lipid solubility and metabolic stability in pharmaceuticals, whereas aliphatic fluorination (as in the target compound) may influence enzyme binding via stereoelectronic effects .

Pentafluoro-2-hydroxybutyric Acid

Molecular Formula : C₄H₃F₅O₃

Functional Groups : Carboxylic acid, hydroxyl group, five fluorine atoms.

Key Differences :

- The presence of five fluorine atoms and a hydroxyl group creates extreme electron-withdrawing effects, likely lowering the pKa further (<1.5).

- This compound’s high fluorination increases hydrophobicity and resistance to enzymatic degradation, making it suitable for specialized industrial applications .

[18F]FACBC (1-Amino-3-fluorocyclobutane-1-carboxylic Acid)

Molecular Formula: C₅H₇FNO₂ Functional Groups: Amino acid, fluorine on cyclobutane ring. Key Differences:

- Despite structural dissimilarity, both compounds utilize fluorine for metabolic probing. [18F]FACBC is a PET tracer for tumor imaging due to amino acid transporter uptake, achieving tumor-to-brain ratios >6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.